molecular formula C14H10ClN3O B10968445 N-(1H-benzimidazol-2-yl)-2-chlorobenzamide

N-(1H-benzimidazol-2-yl)-2-chlorobenzamide

Cat. No.: B10968445
M. Wt: 271.70 g/mol
InChI Key: PPEVCDLGANDEIR-UHFFFAOYSA-N
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Description

N-(1H-13-BENZODIAZOL-2-YL)-2-CHLOROBENZAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-chlorobenzamide

InChI

InChI=1S/C14H10ClN3O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,16,17,18,19)

InChI Key

PPEVCDLGANDEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-CHLOROBENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1H-13-BENZODIAZOL-2-YL)-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts like Pd(PPh3)4 in the presence of bases such as potassium phosphate (K3PO4) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(1H-13-BENZODIAZOL-2-YL)-2-CHLOROBENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with benzimidazole derivatives.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Agriculture: Benzimidazole derivatives are known for their pesticidal properties, and this compound may be evaluated for similar applications.

Mechanism of Action

The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzimidazole ring is known to interact with DNA and proteins, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE
  • N-(1H-13-BENZODIAZOL-2-YL)-2-BROMOBENZAMIDE
  • N-(1H-13-BENZODIAZOL-2-YL)-2-IODOBENZAMIDE

Uniqueness

N-(1H-13-BENZODIAZOL-2-YL)-2-CHLOROBENZAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific interactions with molecular targets may differ from those of its fluorine, bromine, or iodine analogs, leading to distinct biological effects.

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